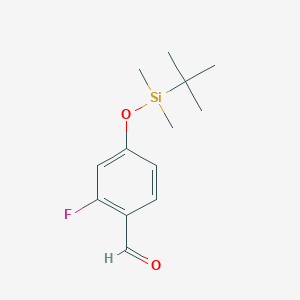![molecular formula C16H30O2 B15066503 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B15066503.png)
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane core with a 1,5-dioxane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The spirocyclic structure imparts unique stereochemical properties, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the tert-pentyl and dimethyl groups. One common method involves the use of a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane Spiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
1,3-Dithiane Spiro[5.5]undecane: Contains sulfur atoms in the ring, leading to different chemical properties.
1,3-Oxathiane Spiro[5.5]undecane: Features both oxygen and sulfur atoms in the ring, offering unique stereochemical properties.
Uniqueness
3,3-Dimethyl-9-(tert-pentyl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the tert-pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
Molekularformel |
C16H30O2 |
|---|---|
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
3,3-dimethyl-9-(2-methylbutan-2-yl)-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C16H30O2/c1-6-15(4,5)13-7-9-16(10-8-13)17-11-14(2,3)12-18-16/h13H,6-12H2,1-5H3 |
InChI-Schlüssel |
POBVXJHLIVSGOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1CCC2(CC1)OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4-oxo-4H-pyrimido[2,1-A]isoquinoline-3-carboxylic acid](/img/structure/B15066428.png)
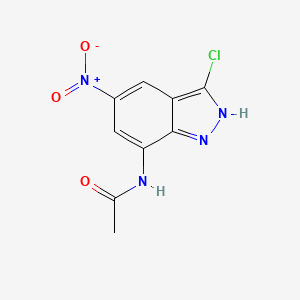
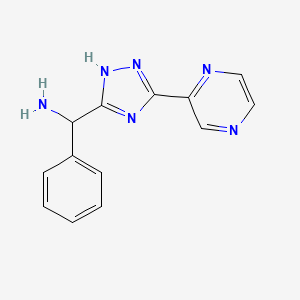
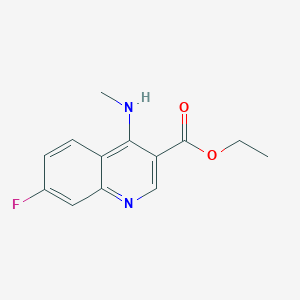
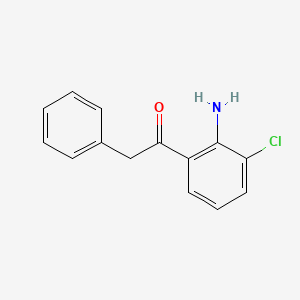
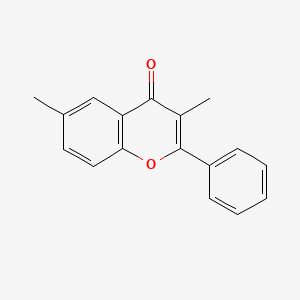
![[(1R,3S)-3-(2,6-diaminopurin-9-yl)cyclopentyl]methanol](/img/structure/B15066459.png)
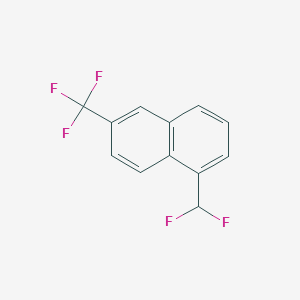
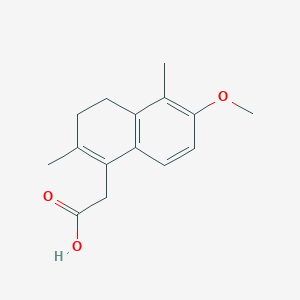
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
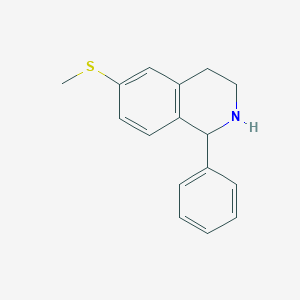
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B15066475.png)

